![molecular formula C42H65N13O10 B13891580 2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2-methylaminoacetyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(3H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B13891580.png)

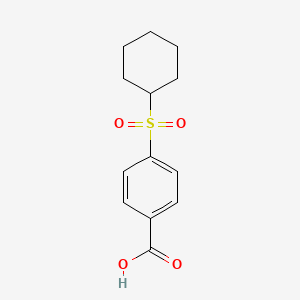

2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2-methylaminoacetyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(3H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Saralasin is a competitive angiotensin II receptor antagonist with partial agonistic activity. It is a synthetic peptide analog of angiotensin II, differing at three specific amino acid positions. Saralasin was primarily used in the past to distinguish renovascular hypertension from essential hypertension before its discontinuation in January 1984 due to many false-positive and false-negative reports .

Preparation Methods

Saralasin is synthesized through a series of peptide coupling reactions. The synthetic route involves the stepwise addition of amino acids to form the octapeptide sequence. The key steps include:

Sarcosine replaces aspartic acid: at position 1, increasing the affinity for vascular smooth muscle angiotensin II receptors and making saralasin resistant to degradation by aminopeptidases.

Valine replaces isoleucine: at position 5.

Alanine replaces phenylalanine: at position 8, leading to a smaller stimulatory effect.

Chemical Reactions Analysis

Saralasin undergoes various chemical reactions, including:

Oxidation: Saralasin can be oxidized under specific conditions, leading to the formation of oxidized peptide derivatives.

Reduction: Reduction reactions can be performed to modify specific functional groups within the peptide.

Substitution: Amino acid substitution reactions are used to alter the peptide sequence, as seen in the synthetic preparation of saralasin.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Amino acid derivatives, coupling agents like dicyclohexylcarbodiimide.

Scientific Research Applications

Saralasin has been used in various scientific research applications, including:

Chemistry: Studying the structure-activity relationship of angiotensin II receptor antagonists.

Biology: Investigating the role of angiotensin II in physiological and pathological processes.

Medicine: Diagnosing angiotensin II-dependent hypertension and studying the effects of angiotensin II receptor antagonists on blood pressure regulation

Industry: Developing new peptide-based therapeutics and diagnostic agents.

Mechanism of Action

Saralasin exerts its effects by competitively binding to angiotensin II receptors, thereby blocking the action of angiotensin II. This leads to a decrease in blood pressure by inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. The molecular targets involved include the type-1 and type-2 angiotensin II receptors .

Comparison with Similar Compounds

Saralasin is unique among angiotensin II receptor antagonists due to its partial agonistic activity. Similar compounds include:

Losartan: A selective angiotensin II receptor antagonist without partial agonistic activity.

Valsartan: Another angiotensin II receptor antagonist with a different amino acid sequence.

Candesartan: A prodrug that is converted to its active form in the body, acting as a selective angiotensin II receptor antagonist.

Saralasin’s uniqueness lies in its ability to act as both an antagonist and a partial agonist, which distinguishes it from other angiotensin II receptor antagonists .

Properties

IUPAC Name |

2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N13O10/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGWGEPQIUAZME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65N13O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860501 |

Source

|

| Record name | N-Methylglycylarginylvalyltyrosylvalylhistidylprolylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

912.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]-](/img/structure/B13891514.png)

![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate](/img/structure/B13891530.png)

![7-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13891554.png)

![2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide](/img/structure/B13891567.png)

![methyl (3S,6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13891585.png)